Acid-C1-PEG5-Boc
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Overview
Description
Acid-C1-PEG5-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are bifunctional molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for the development of targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid-C1-PEG5-Boc is synthesized through a series of chemical reactions involving polyethylene glycol and other reagents. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent to introduce reactive groups.
Coupling Reaction: The activated polyethylene glycol is then coupled with a Boc-protected amino acid or other suitable molecules to form the desired linker.
Purification: The product is purified using techniques such as chromatography to obtain the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of polyethylene glycol and other reagents are used to produce the compound in bulk.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Packaging and Storage: The final product is packaged and stored under recommended conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Acid-C1-PEG5-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Coupling Reactions: It can be used in coupling reactions to form new chemical bonds with other molecules
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Reagents: Boc-protected amino acids, polyethylene glycol, coupling agents.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields
Major Products
The major products formed from these reactions are PROTACs, which are bifunctional molecules designed to degrade specific target proteins .
Scientific Research Applications
Acid-C1-PEG5-Boc has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
Acid-C1-PEG5-Boc functions as a linker in PROTACs, which work by bringing together an E3 ubiquitin ligase and a target protein. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based PROTAC linker used in the synthesis of PROTACs.
Bis-Tos-PEG4: A PEG-based linker utilized in the synthesis of PROTACs.
1,3-Dibromo-5,5-dimethylhydantoin: An alkyl chain-based PROTAC linker used in PROTAC synthesis
Uniqueness
Acid-C1-PEG5-Boc is unique due to its specific structure and properties, which make it highly effective as a PROTAC linker. Its polyethylene glycol backbone provides flexibility and solubility, enhancing the overall efficacy of the PROTACs synthesized using this linker .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O9/c1-17(2,3)26-16(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15(18)19/h4-14H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXUSUWJDURSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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